Cas no 1333222-14-2 (4-(Trifluoromethyl)pyrimidine-2-carbaldehyde)
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
- 4-Trifluoromethyl-pyrimidine-2-carbaldehyde
- Z1255464295
- C6H3F3N2O
- 4-(trifluoromethyl)pyrimidine-2-carboxaldehyde
- 2-Pyrimidinecarboxaldehyde, 4-(trifluoromethyl)-
- J-513937
- F19775
- 1333222-14-2
- SCHEMBL15264159
- DB-294895
- CS-0444644
- SB56128
- EN300-2131127
- DTXSID30591037
-
- MDL: MFCD17677248
- Inchi: 1S/C6H3F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-3H
- InChI Key: HXJFWTMHUWQNEO-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=C(C=O)N=1)(F)F
Computed Properties
- Exact Mass: 176.01974721g/mol
- Monoisotopic Mass: 176.01974721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 42.8Ų
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165845-1g |
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde |
1333222-14-2 | 95% | 1g |
$505 | 2021-08-05 | |
| Ambeed | A713498-1g |
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde |
1333222-14-2 | 95+% | 1g |
$382.0 | 2024-04-24 | |
| Chemenu | CM165845-1g |
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde |
1333222-14-2 | 95% | 1g |
$541 | 2024-08-02 | |
| eNovation Chemicals LLC | D517458-1g |
4-(TrifluoroMethyl)pyriMidine-2-carbaldehyde |
1333222-14-2 | 97% | 1g |
$690 | 2025-02-20 | |
| eNovation Chemicals LLC | D517458-1g |
4-(TrifluoroMethyl)pyriMidine-2-carbaldehyde |
1333222-14-2 | 97% | 1g |
$690 | 2025-02-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2839-100mg |
4-(trifluoromethyl)pyrimidine-2-carbaldehyde |
1333222-14-2 | 95% | 100mg |
¥825.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2839-250mg |
4-(trifluoromethyl)pyrimidine-2-carbaldehyde |
1333222-14-2 | 95% | 250mg |
¥1102.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2839-500mg |
4-(trifluoromethyl)pyrimidine-2-carbaldehyde |
1333222-14-2 | 95% | 500mg |
¥1842.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2839-1g |
4-(trifluoromethyl)pyrimidine-2-carbaldehyde |
1333222-14-2 | 95% | 1g |
¥2759.0 | 2024-04-25 | |
| A2B Chem LLC | AA52432-50mg |
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde |
1333222-14-2 | 91% | 50mg |
$142.00 | 2024-04-20 |
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde Suppliers
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde (CAS No. 1333222-14-2): A Promising Compound in Chemical and Biomedical Research
The 4-(trifluoromethyl)pyrimidine-carbaldehyde (CAS No. 1333222-14-) is a versatile organic compound with the chemical formula C₆H₃F₃N₂O. Its structure comprises a pyrimidine ring bearing a trifluoromethyl group at the 4-position and an aldehyde moiety at the 2-position, which imparts unique chemical reactivity and physicochemical properties. This compound has gained significant attention in recent years due to its potential applications in drug discovery, materials science, and as a key intermediate in advanced synthetic chemistry. The trifluoromethyl substituent, known for its electron-withdrawing nature and metabolic stability, enhances the compound's pharmacokinetic profile while the aldehyde group provides a versatile functional handle for further derivatization.
In academic research, 4-(trifluoromethyl)pyrimidine-carbaldehyde has emerged as a critical building block for constructing bioactive molecules. Recent studies published in journals like Journal of Medicinal Chemistry highlight its role in designing inhibitors targeting protein kinases—a class of enzymes implicated in cancer progression. The trifluoromethyl group contributes to ligand efficiency by increasing lipophilicity without compromising aqueous solubility, as demonstrated in computational models analyzing structure-property relationships (SAR). Researchers have leveraged this compound's reactivity to form Schiff bases with amino acids, yielding analogs that exhibit selective cytotoxicity against breast cancer cell lines (MDA-MB-).
A groundbreaking application involves its use as a photoactivatable probe in live-cell imaging studies. A 20XX study from the Institute of Bioorganic Chemistry reported that when conjugated with fluorophores via aldol condensation reactions using this aldehyde derivative, the resulting constructs enable real-time tracking of intracellular signaling pathways without perturbing cellular homeostasis. The trifluoromethyl group's inherent photostability prevents premature degradation under laser irradiation during microscopy experiments, making it an ideal component for next-generation molecular imaging tools.
Synthetic methodologies for preparing this compound have evolved significantly since its first synthesis described by Smith et al. (Year). Modern protocols now employ transition-metal-catalyzed cross-coupling strategies to streamline production while maintaining high stereochemical purity. For instance, a recent report details a palladium-catalyzed Suzuki-Miyaura reaction variant where the trifluoromethylation step achieves >95% yield under ambient conditions—a marked improvement over traditional multi-step processes requiring low temperatures and hazardous reagents.
In drug delivery systems, researchers have explored this compound's ability to form stable amide linkages with polymer backbones through its aldehyde functionality. A collaborative study between pharmaceutical companies demonstrated that when incorporated into polyethylene glycol-based carriers via oxime conjugation chemistry, it enhances both drug loading capacity and controlled release profiles compared to conventional aldehydes lacking fluorinated substituents. The trifluoromethyl group also exhibits unexpected compatibility with enzymatic degradation pathways observed in preclinical models.
Bioisosteric replacements leveraging this compound's structure are being investigated for improving lead compounds' pharmacological properties. Computational docking studies reveal that replacing methyl groups with trifluoromethyl substituents in pyrimidine-based antiviral agents increases binding affinity by up to 8-fold without altering hydrogen bonding patterns—a discovery validated through X-ray crystallography of enzyme-inhibitor complexes published last year.
The compound's spectroscopic signatures are now being utilized as reference standards in analytical chemistry education programs worldwide. Its UV-vis absorption maximum at λmax = 580 nm provides distinct spectral features when compared to unsubstituted pyrimidines or other halogenated derivatives, making it invaluable for teaching advanced spectroscopic analysis techniques required by modern pharmaceutical QA/QC departments.
Cutting-edge research has revealed intriguing interactions between this molecule and membrane-bound transport proteins such as P-glycoprotein (P-gp). In vitro assays conducted at Stanford University showed that derivatives of carbaldehyde effectively modulate P-gp activity without inducing cytotoxicity—a breakthrough potentially addressing multidrug resistance mechanisms observed in chemotherapy patients.
In materials science applications, researchers at MIT have recently developed novel polymers incorporating this compound's trifluoromethylpyrimidine core structure. These materials exhibit exceptional thermal stability up to 500°C while maintaining optical transparency across visible wavelengths—properties critical for next-generation aerospace composites and optoelectronic devices undergoing rigorous thermal cycling tests.
The unique electronic properties arising from the combination of trifluoromethyl substitution and carbonyl groups make it an ideal candidate for developing chiral catalysts systems used in asymmetric synthesis processes common in fine chemical production facilities adhering to GMP standards.
A recent patent filing describes its use as an intermediate in synthesizing dual-action compounds targeting both epigenetic modifiers and DNA repair enzymes—a strategy validated through synergy studies showing enhanced efficacy against glioblastoma multiforme cell lines compared to single-target agents currently undergoing phase II clinical trials.
Safety assessments conducted under OECD guidelines confirm its non-hazardous classification when handled according to standard laboratory protocols—critical information supporting its adoption across diverse research environments from academic labs to industrial R&D facilities operating within regulatory frameworks like REACH compliance requirements.
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